molecular formula C11H10N2 B372562 5-Methyl-2-phenylpyrimidine CAS No. 77232-48-5

5-Methyl-2-phenylpyrimidine

Cat. No.: B372562
CAS No.: 77232-48-5
M. Wt: 170.21g/mol
InChI Key: SOLSXWAKUGOABS-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylpyrimidine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21g/mol. The purity is usually 95%.
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Properties

CAS No.

77232-48-5

Molecular Formula

C11H10N2

Molecular Weight

170.21g/mol

IUPAC Name

5-methyl-2-phenylpyrimidine

InChI

InChI=1S/C11H10N2/c1-9-7-12-11(13-8-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

SOLSXWAKUGOABS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzamidine hydrochloride (500 mg, 3.19 mmol) and 3-ethoxy-2-methylacrylaldehyde (400 mg, 3.51 mmol) in Methanol (10 mL) was added a NaOMe-solution (30 percent in methanol) dropwise under stirring over 30 minutes. After stirring for 4 hours water (20 mL) was added and mixture was stirred for further 30 minutes at room temperature. After filtration the obtained precipitate was washed with water and dried. White solid. Yield: 220 mg, 41%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=2.34 (s, 3H), 7.44-7.54 (m, 3H), 8.37-8.45 (m, 2H), 8.64 (d, J=0.6 Hz, 2H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=15.7, 128.1, 128.5, 128.8, 130.6, 137.9, 157.6, 162.7; (ESI): m/z=170.97 [M+H]+.
Name
benzamidine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium methoxide in methanol is generated by dissolving sodium metal (0.89 g, 30.0 mmol) in dry methanol (25 mL). This solution is added via an addition funnel to a solution of benzamidine hydrochloride hydrate (2.35 g, 15.0 mmol) and 3-dimethyl-amino-2-methylpropenal (1.16 g, 10.2 mmol) in dry methanol (50 mL) at room temperature. The reaction mixture is refluxed for 4 hours, then cooled at room temperature. The mixture is concentrated in vacuo and the residue partitioned between dichloromethane (50 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (50 mL) and the combined organic layers are dried over magnesium sulfate. Filtration and concentration in vacuo gives 5-methyl-2-phenyl-pyrimidine as a yellow solid.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
1.16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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